Recombinant human β-glucocerebrosidase structure and function
Recombinant human β-glucocerebrosidase structure and function
An In-Depth Technical Guide to Recombinant Human β-Glucocerebrosidase: Structure, Function, and Methodologies
Introduction
β-Glucocerebrosidase (GCase), also known as acid β-glucosidase, is a vital lysosomal enzyme responsible for the hydrolysis of the glycolipid glucocerebroside into glucose and ceramide.[1][2] A functional deficiency of GCase, caused by mutations in the GBA1 gene, leads to Gaucher disease (GD), the most common lysosomal storage disorder.[3][4][5] This deficiency results in the accumulation of glucocerebroside within the lysosomes of macrophages, leading to a multi-systemic disorder characterized by hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[2][3]
Enzyme replacement therapy (ERT) is the standard of care for treating Gaucher disease.[3][4] This therapy involves the intravenous administration of a recombinant, functional version of human GCase to supplement the deficient enzyme.[3][6] The success of ERT hinges on the precise engineering of the recombinant enzyme, particularly its glycosylation patterns, to ensure it is efficiently taken up by target macrophage cells.[2][7] This guide provides a detailed technical overview of the structure, function, and analysis of recombinant human β-glucocerebrosidase for researchers, scientists, and professionals in drug development.
Structure of Recombinant Human β-Glucocerebrosidase
The mature, natural human GCase is a glycoprotein of 497 amino acids with a molecular mass of approximately 60 kDa.[1][8][9] Its three-dimensional structure is complex and organized into three distinct domains.[1][10][11]
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Domain I (Residues 1–27 and 383–414): This N-terminal domain is composed of a three-stranded anti-parallel β-sheet. It is stabilized by two disulfide bridges (Cys4-Cys16 and Cys18-Cys23) that are crucial for proper folding.[1][10] This domain also contains a key glycosylation site at asparagine 19 (Asn19), which is essential for in vivo catalytic activity.[1][5]
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Domain II (Residues 30–75 and 431–497): This domain consists of two β-sheets that form a fold resembling an immunoglobulin (Ig-like fold).[1][10]
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Domain III (Residues 76–381 and 416–430): This is the largest domain and forms a classic (β/α)₈ TIM barrel structure, a highly conserved fold among glycoside hydrolases.[1][10][12] Domain III harbors the catalytic active site.[1][10]
The active site is located within a pocket in Domain III. The catalytic reaction is carried out by two critical glutamic acid residues: E340 , which acts as the nucleophile, and E235 , which serves as the acid/base catalyst.[1][12] The distance between these two residues is consistent with a catalytic mechanism that results in the retention of anomeric configuration.[10][12]
Post-Translational Modification: Glycosylation
Glycosylation is a critical post-translational modification for the structure and function of GCase.[5][13] The natural enzyme has five potential N-linked glycosylation sites, four of which are typically occupied.[2] For ERT, the glycan structures of recombinant GCase are specifically engineered to terminate in mannose residues. This modification is essential for targeting the enzyme to macrophages, the primary cells affected in Gaucher disease, via mannose receptor-mediated endocytosis.[2][7][14][15]
Function and Catalytic Mechanism
GCase is a retaining β-glucosidase that catalyzes the hydrolysis of the β-glycosidic linkage in glucocerebroside.[1][12] The enzyme is localized within the lysosome, where it remains associated with the lysosomal membrane and functions optimally at an acidic pH of approximately 5.5.[1] For maximal activity, GCase requires the presence of the activator protein Saposin C and negatively charged lipids.[1][10]
The catalytic process follows a two-step, double-displacement mechanism:
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Glycosylation Step: The catalytic nucleophile, E340, performs a nucleophilic attack on the anomeric carbon of the glucose moiety of glucocerebroside. Simultaneously, the acid/base catalyst, E235, protonates the glycosidic oxygen, leading to the release of the ceramide aglycone. This forms a covalent enzyme-glucose intermediate.[1][12]
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Deglycosylation Step: A water molecule, activated by E235 (now acting as a base), attacks the anomeric carbon of the glucose intermediate. This hydrolyzes the covalent bond, releasing glucose and regenerating the free, active enzyme.[1][12]
The irreversible inhibitor Conduritol B epoxide binds covalently to the active site, specifically to the E340 residue, and is often used in assays to distinguish GCase activity from that of other β-glucosidases.[1][16]
References
- 1. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 2. Glycosylation and functionality of recombinant β-glucocerebrosidase from various production systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 4. Enzyme replacement therapy reverses B lymphocyte and dendritic cell dysregulations in patients with Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.sbbq.org.br [www2.sbbq.org.br]
- 6. What is the mechanism of Taliglucerase Alfa? [synapse.patsnap.com]
- 7. Frontiers | Transient Production of Human β-Glucocerebrosidase With Mannosidic-Type N-Glycan Structure in Glycoengineered Nicotiana benthamiana Plants [frontiersin.org]
- 8. Velaglucerase alfa in the treatment of Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cerezyme (Imiglucerase): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. X-ray structure of human acid-β-glucosidase, the defective enzyme in Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. What is the mechanism of Imiglucerase? [synapse.patsnap.com]
- 15. CEREZYME® (imiglucerase) for injection, for intravenous use Prescribing Information [products.sanofi.us]
- 16. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
